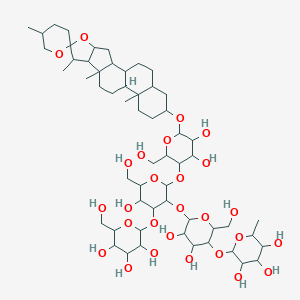

Dongnoside B

Description

Properties

CAS No. |

149664-93-7 |

|---|---|

Molecular Formula |

C57H94O27 |

Molecular Weight |

1211.3 g/mol |

IUPAC Name |

2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H94O27/c1-21-8-13-57(73-20-21)22(2)34-29(84-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)75-51-44(71)40(67)47(33(19-61)78-51)81-54-49(48(37(64)31(17-59)77-54)82-52-43(70)39(66)36(63)30(16-58)76-52)83-53-45(72)41(68)46(32(18-60)79-53)80-50-42(69)38(65)35(62)23(3)74-50/h21-54,58-72H,6-20H2,1-5H3 |

InChI Key |

OFWRPYLODPDMMJ-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

dongnoside B tigogenin 3-O-alpha- L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Dongnoside B

Comprehensive Strategies for Plant Material Collection and Pre-treatment (Agave sisalana forma Dong No. 1)

The journey to isolate Dongnoside B begins with the careful collection and preparation of the plant material. The primary source for this compound is the dried fermented residues of leaf juices from Agave sisalana forma Dong No. 1. researchgate.netecomole.com This specific pre-treatment is a critical step that influences the profile of phytochemicals available for extraction.

The general procedure for preparing the plant material involves several key stages:

Collection : Leaves of mature Agave sisalana plants are harvested.

Juice Extraction : The juice is extracted from the leaves, which is a common practice in the sisal fiber industry.

Fermentation and Drying : The leftover residue from the juice extraction is allowed to ferment and is then thoroughly dried. This process can alter the chemical composition of the plant material, potentially increasing the yield of certain saponins (B1172615). researchgate.netecomole.com

Pulverization : The dried material is then pulverized into a fine powder. mdpi.com This increases the surface area of the plant material, which facilitates more efficient contact with the extraction solvents in the subsequent steps.

This specific use of fermented leaf-juice residues as the starting material is a distinguishing feature of the isolation process for dongnosides. researchgate.netecomole.com

Advanced Extraction Techniques for Steroidal Saponins, with a Focus on this compound

The extraction of steroidal saponins like this compound from the prepared plant material involves sophisticated methods designed to effectively separate these complex glycosides from other plant constituents.

Solvent extraction is a foundational technique for isolating saponins. greenskybio.com Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are common solvents due to their ability to dissolve the amphipathic saponin (B1150181) molecules, which contain both a polar sugar chain and a less polar aglycone. mdpi.commdpi.com

Research indicates that a high percentage of aqueous alcohol (50-98%) is effective for the initial extraction. mdpi.com For instance, studies on Agave sisalana have utilized methanolic extracts to isolate various steroidal saponins. lookchem.com The crude extract obtained after the initial solvent extraction is typically concentrated using a rotary evaporator to remove the alcohol, leaving a saponin-rich aqueous solution. mdpi.com

| Solvent System | Extraction Method | Target Plant | Key Finding | Reference |

|---|---|---|---|---|

| Methanol | Standard Extraction | Agave sisalana | Effective for isolating cytotoxic steroidal saponins. | lookchem.com |

| 70% Hydroalcoholic Solution | Traditional Maceration | Agave americana | A traditional method that yields an extract containing saponins and a large amount of sugars. | mdpi.com |

| 60% Ethanol | Ultrasonic-Assisted Extraction | Agave sisalana | Used for the extraction of total saponins, followed by further partitioning. | nih.gov |

| Ethanol/Water (8:2) | Resuspension/Precipitation | Agave sisalana | Used to resuspend a crude water extract to precipitate and remove polysaccharides. | mdpi.com |

Following the initial broad-spectrum extraction, more refined methods are employed to separate the saponins from other extracted compounds like fats, oils, and sugars. Fractional maceration, or more broadly, liquid-liquid partitioning, is a crucial step. nih.gov

A common refinement protocol involves:

Defatting : The powdered plant material or the crude extract may be washed with a nonpolar solvent like n-hexane or petroleum ether to remove lipids. mdpi.comnih.gov

Solvent Partitioning : The concentrated aqueous extract is then partitioned against a series of immiscible organic solvents of increasing polarity. A typical sequence might involve partitioning with ethyl acetate (B1210297) and then n-butanol. mdpi.comnih.gov Saponins, due to their glycosidic nature, tend to concentrate in the more polar n-butanol fraction. mdpi.commdpi.com This step effectively separates the saponin mixture from less polar compounds that remain in the ethyl acetate fraction and highly polar substances like sugars that stay in the aqueous layer.

This sequential partitioning method allows for the gradual enrichment of the desired steroidal saponins, preparing the mixture for chromatographic purification. nih.gov

Chromatographic Separation and Purification Protocols for this compound Enrichment

Chromatography is the cornerstone of purification, allowing for the separation of individual saponins from the complex mixture obtained during extraction. wikipedia.org

Column chromatography is a widely used method for the initial fractionation of the enriched saponin extract. column-chromatography.com The technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. wikipedia.org

For saponin purification from Agave sisalana, the process typically involves:

Stationary Phase : Silica (B1680970) gel is a common choice for the stationary phase. mdpi.comresearchgate.net

Mobile Phase : A gradient of solvents is used as the eluent. The process often starts with a less polar solvent system and gradually increases in polarity. For example, a gradient of ethyl acetate, methanol, and water can be used to elute different fractions from the silica gel column. mdpi.comresearchgate.net

Fraction Collection : The eluate is collected in a series of tubes. libretexts.org Each fraction contains compounds with similar polarities. These fractions are then analyzed (e.g., by thin-layer chromatography) to identify those containing the target compounds for further purification.

This step is critical for resolving the complex saponin mixture into simpler, more manageable fractions, thereby enriching for this compound. ecomole.comresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final isolation and purification of individual compounds from the enriched fractions obtained via column chromatography. springernature.comnih.gov It operates on the same principles as analytical HPLC but on a larger scale to yield pure compounds. rjptonline.org

The key features of preparative HPLC for isolating this compound include:

High Resolving Power : The use of columns with small, tightly packed stationary phase particles provides excellent separation of structurally similar saponins. springernature.com

Stationary Phase : Reversed-phase columns, such as C18, are commonly used. rjptonline.orgnih.gov

Mobile Phase : A gradient elution system, typically consisting of acetonitrile (B52724) or methanol and water (often with a small amount of acid like acetic acid to improve peak shape), is employed. nih.govmdpi.com

Detection and Collection : A detector (e.g., UV) monitors the eluate, and fractions corresponding to specific peaks are automatically collected. rjptonline.org

This technique is powerful enough to separate saponins that differ only slightly in their sugar chains or aglycone structure, making it indispensable for obtaining this compound in a highly pure form. springernature.comnih.gov

| Parameter | Description | Common Example | Reference |

|---|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., ODS) | rjptonline.orgnih.gov |

| Mobile Phase | Solvent system that carries the sample through the column. | Gradient of Methanol (A) and Water with 0.3% Acetic Acid (B) | nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 5.0 - 10.0 mL/min (depending on column diameter) | nih.govmdpi.com |

| Detection | Method for observing compounds as they elute. | UV Detector (e.g., at 254 nm) | nih.gov |

Thin-Layer Chromatography (TLC) for Fraction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is an indispensable technique in the isolation of natural products like this compound. It is a rapid, cost-effective, and versatile method for monitoring the progress of extraction and fractionation, as well as for the preliminary separation of target compounds.

In the context of isolating steroidal saponins from Ophiopogon japonicus, TLC is employed to analyze the crude extract and the subsequent fractions obtained from column chromatography. This allows for the identification of fractions containing the desired saponins and helps in pooling fractions with similar compositions for further purification.

A typical TLC analysis of saponin-containing extracts involves the following steps:

Plate Preparation: Pre-coated silica gel 60 F254 plates are commonly used as the stationary phase.

Sample Application: The crude extract or chromatographic fractions are dissolved in a suitable solvent, such as methanol, and applied as small spots onto the baseline of the TLC plate.

Development: The plate is then placed in a developing chamber containing a suitable mobile phase. For the separation of steroidal saponins from Ophiopogon japonicus, a common solvent system is a mixture of dichloromethane, methanol, and water in a ratio of 8:2:0.3 (v/v/v) ucl.ac.uk. The mobile phase ascends the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

Visualization: After development, the plate is dried, and the separated spots are visualized. Since saponins are often not visible under normal light, visualization is typically achieved by spraying the plate with a derivatizing agent, such as 10% sulfuric acid in ethanol, followed by heating. This process results in the appearance of colored spots, with steroidal saponins often appearing as yellow or brown spots ucl.ac.uk. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize and compare the separated compounds. For instance, in the analysis of Ophiopogon japonicus extracts, the steroidal saponin Ophiopogonin D has been observed with a distinct Rf value under specific chromatographic conditions ucl.ac.uk.

The following interactive table provides an example of how TLC data for different fractions could be recorded and interpreted during the isolation process.

| Fraction Number | Spot 1 (Rf) | Spot 2 (Rf) | Spot 3 (Rf) | Presence of Target Saponin (Presumed this compound) |

| F1-5 | 0.25 | 0.45 | - | Low |

| F6-10 | 0.25 | 0.45 | 0.60 | High |

| F11-15 | - | 0.45 | 0.60 | Moderate |

| F16-20 | - | - | 0.60 | Low |

Methodological Considerations for Yield Optimization and Scalability in this compound Isolation

Optimizing the yield and ensuring the scalability of the isolation process are critical for obtaining sufficient quantities of this compound for further research and potential applications. Several factors in the extraction and purification process can be fine-tuned to achieve these goals.

Extraction Optimization:

The choice of extraction method and solvent system significantly impacts the yield of steroidal saponins. Ultrasonic-assisted extraction (UAE) has been shown to be an efficient method for extracting steroidal saponins from plant materials mdpi.com. Key parameters that can be optimized include:

Solvent System: The polarity of the extraction solvent is crucial. For steroidal saponins, aqueous ethanol is often used. The concentration of ethanol can be varied to maximize the extraction efficiency. For example, an 85% ethanol concentration has been found to be optimal for the extraction of steroidal saponins from Polygonatum kingianum mdpi.com.

Liquid-to-Solid Ratio: A suitable ratio of solvent to plant material ensures complete extraction. While a higher ratio can increase the yield up to a certain point, an excessively high ratio may lead to the extraction of more impurities and increased solvent consumption, making it less efficient for large-scale operations mdpi.com. A ratio of 10:1 (mL/g) has been identified as optimal in some studies mdpi.com.

Extraction Time and Temperature: Longer extraction times and higher temperatures generally increase the yield, but there is a risk of degrading thermolabile compounds. Optimization studies for steroidal saponins from Polygonatum kingianum identified an optimal extraction time of 75 minutes at 50°C mdpi.com.

The following interactive table illustrates the effect of varying extraction parameters on the yield of total steroidal saponins, based on findings from related studies.

| Parameter | Value | Total Saponin Yield (mg/g) |

| Ethanol Concentration | 60% | 1.8 |

| 70% | 2.0 | |

| 80% | 2.2 | |

| 90% | 2.1 | |

| Liquid-to-Solid Ratio | 5:1 | 1.5 |

| 10:1 | 2.1 | |

| 15:1 | 2.1 | |

| 20:1 | 2.0 | |

| Extraction Time | 30 min | 1.7 |

| 60 min | 2.0 | |

| 90 min | 2.2 | |

| 120 min | 2.2 |

Scalability of Purification:

For large-scale purification of this compound, traditional column chromatography can be time-consuming and solvent-intensive. Macroporous adsorption resin chromatography offers a scalable and efficient alternative for the enrichment of total steroidal saponins (TSS) from crude extracts of Ophiopogon japonicus rsc.org.

Structural Elucidation and Spectroscopic Characterization of Dongnoside B

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dongnoside B Structure Determination (e.g., 1D and 2D NMR Techniques)

The intricate structure of this compound was largely deciphered using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govglycoscience.ru These non-destructive techniques provide detailed information about the carbon-hydrogen framework of the molecule. creative-biostructure.comemerypharma.com

1D NMR, specifically ¹H and ¹³C NMR, offers initial insights into the types and numbers of protons and carbons present. For instance, the ¹H NMR spectrum of a related compound showed distinct signals for the diethyl amine groups and the xanthene group, which shifted upon structural transformation. researchgate.net In the context of this compound, specific chemical shifts in the ¹H NMR spectrum would indicate the anomeric protons of the sugar units, which are protons attached to the carbon involved in the glycosidic bond. magritek.com The chemical shift values and coupling constants of these anomeric protons help in determining the α or β configuration of the glycosidic linkages. magritek.comwikipedia.org Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including those of the tigogenin (B51453) backbone and the individual sugar residues.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. slideshare.netlibretexts.org

COSY (¹H-¹H Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbons. emerypharma.com This is instrumental in tracing the proton networks within each sugar ring and the steroidal aglycone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for determining the sequence of the sugar units and the points of attachment between them (the glycosidic linkages). For example, a correlation between the anomeric proton of one sugar and a carbon atom of an adjacent sugar confirms the linkage between them. It also establishes the attachment point of the entire sugar chain to the aglycone, by showing a correlation between the anomeric proton of the inner sugar and a carbon of the tigogenin moiety (specifically C-3).

Through the comprehensive analysis of these 1D and 2D NMR datasets, researchers can piece together the complete covalent structure of this compound. rsc.org

Mass Spectrometry (MS) Applications in this compound Structural Analysis (e.g., ESI-MS, Fragmentation Patterns)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. jeolusa.com For a large molecule like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly used soft ionization technique that allows the analysis of intact molecules with minimal fragmentation. mdpi.com

In the analysis of this compound, ESI-MS would be used to determine its molecular weight. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺), which for this compound (C₅₇H₉₄O₂₇) is 1211.3 g/mol . nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). github.io In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. uvic.ca The analysis of the resulting fragment ions provides crucial information about the sequence of the sugar units in the oligosaccharide chain. miamioh.edulibretexts.org The fragmentation typically occurs at the glycosidic bonds, leading to the sequential loss of individual sugar residues. nih.gov By observing the mass differences between the precursor ion and the fragment ions, the identity of each sugar in the chain can be deduced. For example, a loss of 162 Da corresponds to a hexose (B10828440) unit (like glucose or galactose), while a loss of 146 Da indicates a deoxyhexose unit (like rhamnose). This fragmentation pattern allows for the reconstruction of the sugar sequence attached to the tigogenin aglycone. harvard.edu

Other Spectroscopic and Chemical Evidence for Confirmation of this compound's Glycosidic Linkages and Aglycone Moiety (Tigogenin)

Beyond NMR and MS, other methods provide confirmatory evidence for the structure of this compound.

Acid Hydrolysis: A classical chemical method used to break down the glycosidic bonds is acid hydrolysis. wikipedia.org Treating this compound with acid cleaves the sugar chain from the aglycone and also separates the individual monosaccharides from each other. The resulting products can then be individually identified. The aglycone, a non-sugar component, can be isolated and its structure determined by comparison with known standards or through its own spectroscopic analysis. In the case of this compound, this process yields tigogenin. idosi.orgnih.gov The individual sugars in the hydrolysate can be identified using techniques like gas chromatography (GC) after appropriate derivatization. researchgate.net

Enzymatic Hydrolysis: Specific enzymes, known as glycosidases, can be used to selectively cleave certain types of glycosidic linkages (e.g., α or β). wikipedia.org This method can help confirm the anomeric configuration of the linkages that were initially determined by NMR.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups (from the sugars and the aglycone), C-O bonds of the ethers and alcohols, and the C-H bonds of the steroidal skeleton, further confirming the general nature of the compound.

These chemical and spectroscopic methods, when used in conjunction, provide a comprehensive and unambiguous structural elucidation of this compound, confirming the identity of its aglycone as tigogenin and detailing the specific nature and sequence of its glycosidic linkages. nih.govglycoscience.ru

Comparative Structural Analysis of this compound with Related Steroidal Saponins (B1172615) (e.g., Dongnosides A, C, D, E)

This compound belongs to a family of steroidal saponins, including Dongnosides A, C, D, and E, all of which share the same aglycone, tigogenin. researchgate.netglycoscience.ru The structural differences among these compounds lie in the composition and branching of the sugar chains attached at the C-3 position of the tigogenin core. nih.govglycoscience.ru

A comparative analysis highlights these variations:

This compound: As established, its structure is tigogenin-3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. researchgate.netglycoscience.ruresearchgate.net

Dongnoside A: This saponin (B1150181) has a more complex, six-sugar chain. Its structure is tigogenin-3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. nih.govglycoscience.ruontosight.ai The key difference from this compound is the presence of an additional β-D-xylopyranosyl unit attached to one of the glucose residues.

Dongnoside C: The structure is tigogenin-3-O-α-L-rhamnopyranosyl-(1→4)-β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. glycoscience.ru Here, a β-D-xylopyranosyl unit replaces a β-D-glucopyranosyl unit found in the main chain of this compound.

Dongnoside D: This saponin has the structure tigogenin-3-O-β-D-xylopyranosyl-(1→3)-β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. glycoscience.ru It differs from the others by lacking the terminal rhamnose and having two xylose units at the branch point.

Dongnoside E: Its structure is defined as tigogenin-3-O-β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. glycoscience.ru This is a simpler structure compared to the others, containing four sugar units.

This comparative analysis reveals the structural diversity within this subclass of saponins, where variations in glycosylation patterns on a common aglycone lead to a series of distinct natural products.

Preclinical Pharmacological Investigations of Dongnoside B S Biological Activities

In Vitro and In Vivo Preclinical Evaluation of Antifungal Efficacy of Dongnoside B

Saponins (B1172615) from Agave plants are known to possess antifungal properties, prompting investigations into the efficacy of specific compounds like this compound against clinically significant fungal pathogens. ukaazpublications.com

Preclinical susceptibility studies are designed to determine the minimum concentration of a compound required to inhibit the growth of a specific fungus. This value, known as the Minimum Inhibitory Concentration (MIC), is a standard measure of antifungal potency. unesp.br These assays are typically conducted in vitro using methods such as broth microdilution, following standardized protocols. unesp.brmdpi.com The process involves exposing a standardized inoculum of the fungal pathogen, such as Candida albicans or Cryptococcus neoformans, to a range of concentrations of the test compound in a suitable growth medium like RPMI 1640. unesp.brnih.gov While the broader class of Agave saponins has demonstrated antifungal potential, specific MIC values for this compound against these particular fungal species are not detailed in the available literature. ukaazpublications.com

Table 1: Standard Methodologies for Antifungal Susceptibility Testing

| Parameter | Description |

| Test Organisms | Candida albicans, Cryptococcus neoformans mdpi.comnih.gov |

| Assay Method | Broth Microdilution mdpi.com |

| Growth Medium | RPMI 1640 with L-glutamine, buffered to pH 7.0 unesp.br |

| Endpoint Metric | Minimum Inhibitory Concentration (MIC): The lowest concentration that inhibits visible fungal growth. unesp.br |

| Incubation | Typically 24 hours for Candida species and 48 hours for Cryptococcus neoformans. unesp.br |

Fungal biofilms, which are structured communities of microbial cells adhering to a surface, represent a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. mdpi.commdpi.com Cellular assays are employed to evaluate a compound's ability not only to inhibit the growth of planktonic (free-floating) fungal cells but also to prevent the formation of biofilms or eradicate established ones. microbialcell.com

The effectiveness of a compound against biofilms is often quantified by metrics such as the Biofilm Inhibitory Concentration (BIC), which is the concentration required to inhibit biofilm formation, and the Biofilm Eradication Concentration (BEC), the concentration needed to destroy a pre-formed mature biofilm. microbialcell.com Further mechanistic studies may use fluorescence-based methods to investigate how the compound affects fungal cells. For example, assays using propidium (B1200493) iodide can indicate damage to the fungal cell membrane, while other probes can measure the production of reactive oxygen species (ROS) or changes in mitochondrial membrane potential, suggesting that the compound may induce oxidative stress or mitochondrial dysfunction. mdpi.com While these are standard assays for assessing novel antifungal agents, specific data on this compound's impact on fungal biofilms and its precise mechanism of action have not been extensively reported.

Assessment of Anti-Inflammatory Modulatory Effects of this compound in Preclinical Models

Evidence suggests that steroidal saponins from the Agave genus possess anti-inflammatory properties. researchgate.netinnovareacademics.in Preclinical evaluation of these effects typically involves both in vitro and in vivo models. In cellular models, the ability of a compound to reduce the production of pro-inflammatory mediators in stimulated immune cells is assessed. mdpi.com In animal models, the anti-inflammatory activity is often evaluated by measuring the reduction of inflammation induced by an irritant. mdpi.com Key biomarkers measured in these studies include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org A significant reduction in the levels of these cytokines in response to treatment with the test compound indicates potential anti-inflammatory activity. mdpi.comfrontiersin.org As a member of this class of compounds, this compound is a candidate for such investigations, although specific preclinical data on its anti-inflammatory effects are limited.

Investigation of Analgesic Properties of this compound in Preclinical Assays

Certain sapogenins and steroidal saponins from Agave species have been reported to have analgesic (pain-relieving) effects. innovareacademics.in The evaluation of these properties in preclinical settings utilizes various animal models that measure behavioral responses to noxious stimuli. nih.gov Common assays include thermal pain models, like the hot plate test, where the latency of an animal's response to a heated surface is recorded, and chemical-induced pain models, such as the acetic acid-induced writhing test, which counts pain-related behaviors. njppp.com An effective analgesic would be expected to increase the pain threshold or reduce the number of pain-indicative responses in these assays. njppp.comdovepress.com While related compounds have shown promise, specific studies detailing the analgesic efficacy of this compound in these preclinical models are not available.

Exploration of Other Potential Preclinical Bioactivities of this compound and Related Agave Saponins (e.g., Antitumor Potential)

Beyond the aforementioned activities, saponins from the Agave genus have been most widely investigated for their potential antiproliferative effects against cancer cells. nih.govmdpi.com Several studies have highlighted the cytotoxic effects of Agave extracts and isolated saponins against various cancer cell lines. nih.govmdpi.com

Specifically, this compound, along with other saponins isolated from Agave sisalana, was evaluated for its potential as an antitumor promoter. researchgate.net The study examined the inhibitory activity of the isolated compounds on 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated phosphorus-32 (B80044) (³²P) incorporation into the phospholipids (B1166683) of HeLa (cervical cancer) cells. researchgate.net This assay is a recognized method for identifying compounds that can interfere with tumor promotion pathways. Other related saponins, such as Magueyoside B, have shown a strong correlation with the antiproliferative bioactivity of agave sap extracts against liver (Hep-G2) and colon (Caco-2) cancer cell lines. nih.govmdpi.com

Table 2: Reported Preclinical Bioactivities of Select Agave Saponins

| Compound/Extract | Bioactivity | Cell Line/Model | Source(s) |

| This compound | Antitumor-promoter activity (inhibition of TPA-stimulated activity) | HeLa Cells | researchgate.net |

| Magueyoside B | Antiproliferative / Cytotoxic | Hep-G2 (Liver Cancer), Caco-2 (Colon Cancer) | nih.govmdpi.com |

| Hecogenin (B1673031) | Anti-inflammatory, Anticancer, Analgesic | Various Preclinical Models | innovareacademics.in |

| Agaveside C | Anti-inflammatory, Antioxidant, Anticancer | Certain Cancer Cell Lines | ontosight.ai |

Mechanistic Elucidation of Dongnoside B S Biological Actions

Identification of Molecular Targets and Signaling Pathways Modulated by Dongnoside B in Fungal Systems.

This compound, a steroidal saponin (B1150181), demonstrates notable antifungal properties, although the precise molecular mechanisms are still under investigation. stuartxchange.org The primary mode of action for many antifungal agents involves the disruption of the fungal cell membrane or wall, or interference with essential cellular processes. derangedphysiology.comjptcp.com

Steroidal saponins (B1172615), as a class, are known to interact with the fungal cell membrane. researchgate.net A primary target for many antifungal drugs is ergosterol (B1671047), a key component of the fungal cell membrane that is absent in animal cells. derangedphysiology.comyoutube.com Polyenes, for instance, bind to ergosterol, creating pores in the membrane and leading to cell lysis. youtube.com Azoles and allylamines inhibit enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14 α-demethylase and squalene (B77637) epoxidase, respectively, thereby depleting ergosterol and disrupting membrane integrity. jptcp.comyoutube.com Another major antifungal class, the echinocandins, targets the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by inhibiting the enzyme β-(1,3)-D-glucan synthase. derangedphysiology.comjptcp.com

While the specific molecular targets of this compound are not yet fully elucidated, it is plausible that its antifungal activity involves similar mechanisms. Its steroidal structure suggests a potential interaction with ergosterol or other components of the fungal cell membrane, leading to increased permeability and cell death. researchgate.net Furthermore, it may inhibit key enzymes crucial for fungal survival.

The signaling pathways in fungi that could be affected by this compound are complex and interconnected. Key pathways involved in fungal growth, morphogenesis, and stress response include the cAMP-activated Protein Kinase A (PKA) pathway, the mitogen-activated protein kinases (MAPK) cascades, and the phospholipase C (PLC) pathway. frontiersin.org The High Osmolarity Glycerol (HOG) pathway is another critical signaling network that governs cellular responses to osmotic stress. plos.orgmdpi.com Disruption of these pathways can significantly impair fungal virulence and survival. plos.org For example, the HOG pathway components SSK1 and SSK2 have been identified as key regulators of antifungal drug resistance. plos.org Future research will likely focus on identifying the specific interactions of this compound with these and other signaling molecules to fully understand its antifungal mechanism.

Elucidation of Cellular and Molecular Mechanisms Underlying this compound's Anti-Inflammatory Responses.

This compound is reported to possess anti-inflammatory properties, a characteristic shared by many steroidal saponins. researchgate.net The anti-inflammatory effects of such compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

A central player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govoncotarget.com Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. oncotarget.com Upon stimulation by pro-inflammatory signals like lipopolysaccharides (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.commdpi.com Many anti-inflammatory agents exert their effects by inhibiting the activation of the NF-κB pathway. mdpi.com

Another critical signaling cascade in the inflammatory response is the mitogen-activated protein kinase (MAPK) pathway. oncotarget.com The MAPK family includes Erk1/2, JNK, and p38, which are activated by various extracellular stimuli and in turn phosphorylate downstream targets, leading to the regulation of inflammatory responses. oncotarget.com Inhibition of MAPK signaling can therefore suppress inflammation. frontiersin.org

Furthermore, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is also involved in mediating inflammatory responses. oncotarget.com Cytokines binding to their receptors can activate JAKs, which then phosphorylate and activate STAT proteins, leading to the transcription of inflammatory genes.

While direct studies on this compound's anti-inflammatory mechanism are limited, it is plausible that it modulates one or more of these key pathways. Given that other saponins have been shown to inhibit NF-κB activation and MAPK signaling, it is likely that this compound shares these mechanisms. mdpi.comfrontiersin.org For instance, some ginsenosides, which are also saponins, have been found to block the interaction of LPS with Toll-like receptor 4 (TLR4), a key upstream event in the activation of both NF-κB and MAPK pathways. nih.gov

Investigation of Receptor Interactions and Enzymatic Modulations Associated with this compound's Pharmacological Effects.

The pharmacological effects of this compound are likely mediated through its interaction with specific cellular receptors and modulation of enzymatic activities. As a steroidal saponin, its structure bears resemblance to endogenous steroidal hormones, suggesting potential interactions with steroid receptors. researchgate.net

In the context of its anti-inflammatory action, this compound may interact with receptors involved in the inflammatory process. Toll-like receptors (TLRs), particularly TLR4 which recognizes LPS, are key pattern recognition receptors that initiate inflammatory signaling. mdpi.comfrontiersin.org Inhibition of LPS binding to TLR4 is a known anti-inflammatory mechanism of some saponins. nih.gov Another potential target is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. nih.govmdpi.com Activation of PPARγ can suppress the expression of pro-inflammatory genes. mdpi.com

Regarding enzymatic modulation, this compound could inhibit key enzymes in inflammatory pathways. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. mdpi.commdpi.com Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. Similarly, inducible nitric oxide synthase (iNOS) produces nitric oxide, another pro-inflammatory molecule, and its inhibition can reduce inflammation. mdpi.commdpi.com

The antifungal activity of this compound also points to enzymatic modulation. As discussed previously, key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14 α-demethylase and squalene epoxidase, are established antifungal targets. jptcp.comyoutube.com It is plausible that this compound inhibits one of these or other essential fungal enzymes. Furthermore, β-(1,3)-D-glucan synthase, responsible for cell wall synthesis, is another potential enzymatic target. derangedphysiology.comjptcp.com

The table below summarizes potential receptor interactions and enzymatic modulations of this compound based on the known activities of similar compounds.

| Potential Target | Associated Biological Action | Potential Effect of this compound |

| Toll-like Receptor 4 (TLR4) | Anti-inflammatory | Inhibition of LPS binding |

| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Anti-inflammatory | Activation |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | Inhibition |

| Lanosterol 14 α-demethylase | Antifungal | Inhibition |

| Squalene epoxidase | Antifungal | Inhibition |

| β-(1,3)-D-glucan synthase | Antifungal | Inhibition |

Systems Biology Approaches to Understanding this compound's Broader Biological Impact.

A systems biology approach offers a powerful framework for understanding the multifaceted biological effects of this compound. mpg.deresearchgate.netnih.gov Instead of focusing on a single target or pathway, systems biology aims to integrate diverse datasets to construct comprehensive models of cellular processes. mpg.deuni-goettingen.de This holistic perspective is crucial for elucidating the complex interactions between this compound and the biological systems it perturbs.

By employing high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics, researchers can generate large-scale data on the cellular response to this compound treatment. researchgate.netgu.se For instance, transcriptomic analysis can reveal changes in gene expression profiles in fungal or mammalian cells, providing insights into the signaling pathways and cellular processes affected by the compound. uni-goettingen.de Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional state of the cell. mdpi.com

This "omics" data can then be integrated into mathematical models of biological networks, such as signaling pathways and metabolic networks. mpg.deuni-goettingen.de These models can simulate the dynamic behavior of the system in response to this compound, allowing for the prediction of its effects on cellular functions and the identification of key nodes in the network that are most sensitive to the compound's action. mpg.de

In the context of this compound's antifungal activity, a systems biology approach could help to identify not only its primary molecular target but also its off-target effects and the downstream consequences for the entire fungal cell. frontiersin.orgnih.gov This could lead to the discovery of novel synergistic drug combinations or strategies to overcome antifungal resistance. jptcp.com

Structure Activity Relationship Sar Studies of Dongnoside B and Its Analogues

Correlating Specific Structural Motifs of Dongnoside B with Observed Biological Potencies

The biological activity of steroidal saponins (B1172615) like this compound is intrinsically linked to their distinct structural motifs. nih.govcambridge.org A fundamental characteristic is their amphiphilic nature, which arises from having a hydrophobic steroid aglycone (sapogenin) and a hydrophilic sugar moiety. nih.gov This dual character is a primary driver of their biological functions, including their ability to interact with and permeate cell membranes. cambridge.org

A structural motif can be defined as a common three-dimensional arrangement of atoms that appears in various molecules. wikipedia.org In saponins, the specific arrangement and type of both the sapogenin and the sugar units constitute key motifs that dictate bioactivity. nih.gov Studies on similar natural compounds have confirmed that the presence and nature of the sugar moiety are critical for inducing biological responses such as apoptosis and cell cycle arrest in cancer cells. nih.gov

Impact of Glycosidic Linkage Modifications on this compound's Bioactivity Profile

Modifications to the glycosidic chains attached to the steroidal core are a key strategy in SAR studies of saponins. The number, type, and linkage of the sugar units can dramatically alter the bioactivity profile. nih.govmdpi.com

Research has shown that the carbohydrate portion of the molecule is of paramount importance for biological activity. mdpi.com For example, a study involving the synthesis of various tigogenin (B51453) glycosides demonstrated a significant enhancement in anticancer activity compared to the parent tigogenin. mdpi.com A derivative featuring a 2-deoxy-galactose sugar exhibited notable cytotoxicity against HepG2 and MCF7 cancer cell lines, a potency the aglycone alone lacks. mdpi.com This underscores that the glycosidic part of the molecule is essential for its pharmacological effect.

| Compound/Analog | Modification | Observed Biological Effect |

| Tigogenin | Aglycone only, no sugar moiety. | Low antiproliferative activity. mdpi.com |

| Tigogenin with 2-deoxy-galactose | Addition of a single sugar unit. | Significantly enhanced cytotoxicity against HepG2 and MCF7 cancer cells. mdpi.com |

| General Saponin (B1150181) Analogs | Modifications to the hetero-sugar moiety. | Changes in the ability to induce apoptosis and cause cell cycle arrest. nih.gov |

Influence of the Tigogenin Sapogenin Moiety Variations on this compound's Biological Function

While the glycosidic chains are critical, the structure of the aglycone, or sapogenin, also plays a defining role in the biological function of saponins. Variations in the tigogenin moiety of this compound can lead to significant changes in potency and selectivity.

Tigogenin is a spirostane-type sapogenin. mdpi.com Its structural features, such as the conformation at key carbon atoms like C-5 and C-25, have been shown to be important for biological activity. nih.gov A comparative study of several saponins, including tigogenin, revealed that specific stereochemistry and the presence or absence of features like a double bond between carbons 5 and 6 can influence the molecule's ability to induce apoptosis and arrest the cell cycle in human osteosarcoma cells. nih.gov

Synthetic modifications to the tigogenin core have been explored to create novel bioactivity. For instance, a four-step synthesis was developed to create carba-analogs of tigogenin with modified E/F spiroether rings. researchgate.net These new steroid compounds demonstrated antibacterial and antifungal activity, indicating that altering the sapogenin skeleton can introduce entirely new pharmacological properties not typically associated with the natural parent compound. researchgate.net This highlights the potential for generating diverse biological functions through targeted modifications of the tigogenin moiety.

| Sapogenin Variation | Structural Change | Impact on Biological Function |

| Tigogenin vs. Diosgenin (B1670711) | Tigogenin lacks the C5-C6 double bond present in diosgenin. | The double bond is correlated with enhanced apoptotic and cell cycle arrest activity. nih.gov |

| Tigogenin Carba-analogs | The E/F spiroether rings were synthetically modified. | The resulting compounds gained antibacterial and antifungal activity. researchgate.net |

| Variations at C-5 and C-25 | Different stereochemistry at these positions. | Influences the conformation and potency in inducing apoptosis. nih.gov |

Computational and In Silico Approaches to this compound SAR Prediction and Ligand Design

Computational and in silico methods are powerful tools for accelerating drug discovery by predicting the biological activity of molecules and guiding the design of new, optimized compounds. oncodesign-services.comnih.gov These approaches are increasingly used to explore the SAR of natural products like this compound. nih.gov

Molecular modeling techniques allow for the creation of three-dimensional models of molecules, which can be used to understand how they interact with biological targets. oncodesign-services.com For saponins, molecular modeling has been successfully used to correlate structural features with biological activity. In one study, the spatial conformation and electron transfer capacity of tigogenin and other structurally similar saponins were calculated and linked to their experimentally observed effects on cancer cell proliferation and apoptosis. nih.gov This type of analysis helps to explain why certain structural features, like the sugar moiety or specific conformations in the aglycone, are crucial for activity. nih.gov

In silico tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is vital for developing viable drug candidates. nih.govnih.gov By simulating these properties, researchers can prioritize which analogs to synthesize and test, saving time and resources. nih.gov Furthermore, computational methods like molecular docking can predict how a ligand, such as a this compound analog, might bind to a specific protein target. nih.govnih.gov This information is invaluable for ligand-based drug design, where new molecules are designed to fit optimally into the binding site of a target protein, thereby enhancing their potency and selectivity. oncodesign-services.com

These computational approaches, from quantitative structure-activity relationship (QSAR) modeling to molecular dynamics simulations, provide a rational framework for understanding the complex SAR of this compound and for designing novel derivatives with improved therapeutic potential. wikipedia.orgnih.gov

Biosynthetic Pathways and Chemoenzymatic Synthesis of Dongnoside B

Elucidation of Enzymatic Steps in Agave sisalana Dongnoside B Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process rooted in the broader pathway of steroidal saponin (B1150181) production in plants. While the complete sequence of enzymatic reactions specific to this compound has not been fully elucidated, a general framework can be constructed based on extensive research into this class of molecules. mdpi.comresearchgate.net

The pathway begins with the synthesis of a steroidal backbone, which for this compound is the sapogenin tigogenin (B51453) . This aglycone is derived from cholesterol through a series of cyclization, oxidation, and hydroxylation reactions. mdpi.com The core of this compound's complexity, however, lies in its elaborate sugar chain. The tigogenin aglycone is decorated with a branched pentasaccharide chain at the C-3 hydroxyl group.

The assembly of this sugar chain is a sequential process catalyzed by a series of specific enzymes known as UDP-glycosyltransferases (UGTs). scribd.comresearchgate.net Each UGT is responsible for adding a specific sugar molecule from a UDP-sugar donor to a specific position on the growing glycoside chain. Based on the structure of this compound, the proposed enzymatic steps for glycosylation of the tigogenin aglycone are as follows:

A UGT transfers a galactose molecule to the 3-OH group of tigogenin.

A second UGT adds a glucose molecule to the C-4 position of the initial galactose.

A third UGT attaches another glucose molecule to the C-2 position of the first glucose.

A fourth UGT creates a branch by adding a xylose molecule to the C-3 position of the second glucose.

The chain is terminated by a final UGT that adds a rhamnose molecule to the C-4 position of the third glucose.

While this sequence is chemically logical, the precise order and the specific UGT enzymes from Agave sisalana responsible for each step remain an active area of research. mdpi.com The isolation and characterization of these individual enzymes are critical to fully understanding the biosynthesis of this compound.

Identification and Characterization of Key Genes and Enzymes Involved in Steroidal Saponin Production in Agave spp.

The production of steroidal saponins (B1172615) like this compound is governed by several key gene families, primarily Cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net While specific genes for this compound synthesis in Agave sisalana are not yet definitively identified, studies in other saponin-producing plants and transcriptome analysis of Agave species provide significant insights. nih.govfrontiersin.org

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for creating the structural diversity of sapogenins by catalyzing hydroxylation and oxidation reactions on the sterol precursor. frontiersin.orgmdpi.com Gene families such as CYP72A, CYP90, and CYP94 are known to be involved in the modification of triterpene and steroid skeletons. mdpi.comfrontiersin.org For instance, different CYP450s are responsible for the hydroxylations at various positions that distinguish tigogenin from other sapogenins like hecogenin (B1673031), which is also found in A. sisalana. medchemexpress.com Genome and transcriptome sequencing of Agave species are powerful tools to identify candidate CYP450 genes that may be involved in this pathway. nih.gov

UDP-Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of the sapogenin, which is the final step in saponin biosynthesis and is critical for their biological activity and solubility. researchgate.netresearchgate.net This is a large and diverse gene family, with different UGTs exhibiting high specificity for the sugar donor, the acceptor molecule (the sapogenin or intermediate glycoside), and the linkage position. mdpi.com For example, the UGT73 family is commonly involved in the glycosylation of plant secondary metabolites, including steroidal saponins. mdpi.com Identifying the full suite of UGTs that assemble the complex pentasaccharide of this compound requires extensive gene discovery and functional characterization, likely through techniques like co-expression analysis with known pathway genes and heterologous expression in microbial systems. mdpi.comresearchgate.net

| Enzyme Class | Function in Steroidal Saponin Biosynthesis | Relevant Gene Families (Putative) |

| Oxidosqualene Cyclases (OSCs) | Cyclize 2,3-oxidosqualene (B107256) to form the initial sterol skeleton. | OSC |

| Cytochrome P450s (CYP450) | Catalyze hydroxylation and oxidation of the sterol backbone to form the sapogenin (e.g., tigogenin). | CYP72A, CYP90, CYP94 |

| UDP-Glycosyltransferases (UGTs) | Sequentially add sugar moieties to the sapogenin to form the final saponin. | UGT73, UGT74, UGT94 |

Strategies for Chemoenzymatic or Total Synthesis of this compound and its Potential Derivatives

The chemical synthesis of a complex natural product like this compound is a formidable challenge due to its intricate stereochemistry and the complex oligosaccharide chain. No total synthesis of this compound has been reported to date. However, significant progress in the synthesis of other steroidal saponins, including those with a tigogenin core, provides a roadmap for potential synthetic strategies. researchgate.netnih.gov

A plausible approach would be a chemoenzymatic synthesis , which combines the strengths of chemical synthesis for creating the aglycone and enzymatic methods for the challenging glycosylation steps. researchgate.netx-mol.net

Key Synthetic Strategies:

Aglycone Synthesis: The tigogenin aglycone is commercially available or can be synthesized from other steroid starting materials. nih.govresearchgate.net This provides a practical starting point for a convergent synthesis.

Oligosaccharide Synthesis: The branched pentasaccharide chain would need to be assembled chemically. This involves the synthesis of individual sugar building blocks (galactose, glucose, xylose, rhamnose) with appropriate protecting groups to control the regioselectivity and stereoselectivity of the glycosidic bond formations. scribd.com

Glycosylation: This is the most critical step. Chemical glycosylation methods can be used to couple the pre-assembled oligosaccharide to the C-3 hydroxyl of tigogenin. acs.org Alternatively, a chemoenzymatic strategy could employ specific glycosyltransferases in a stepwise manner to build the sugar chain directly onto the tigogenin aglycone. scispace.com This approach offers the advantage of perfect stereochemical control but requires the availability of the specific UGT enzymes. A recent total synthesis of gitonin, another saponin with a tigogenin aglycone, utilized a cascade two-step chemical glycosylation that could potentially be adapted for this compound. nih.gov

The development of synthetic routes would not only confirm the structure of this compound but also enable the creation of novel derivatives for structure-activity relationship (SAR) studies.

Biotechnological Approaches for Enhanced this compound Production in Plant Cell Cultures or Engineered Systems

The extraction of this compound from Agave sisalana plants is often low-yielding and unsustainable. Biotechnological methods offer a promising alternative for its production. researchgate.net

In Vitro Plant Cultures: Agave sisalana tissue cultures, including callus and shoot cultures, have been successfully established. amazonaws.comresearchgate.net These cultures have been shown to produce steroidal sapogenins, including tigogenin. amazonaws.com Strategies to enhance production include:

Media Optimization: Adjusting plant growth regulators (e.g., auxins and cytokinins) and nutrients in the culture medium can significantly impact biomass growth and saponin content. frontiersin.org

Elicitation: The addition of elicitors (stress-inducing compounds) like methyl jasmonate can trigger defense pathways in the plant cells, leading to increased production of secondary metabolites like saponins. mdpi.com

Precursor Feeding: Supplying the cultures with biosynthetic precursors, such as cholesterol, has been shown to increase the yield of sapogenins in Agave tissue cultures. amazonaws.com

Engineered Microbial Systems: A more advanced approach is the metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to produce this compound. mdpi.com Yeast is a particularly attractive host because it is a eukaryote and possesses the necessary cellular machinery (like the endoplasmic reticulum) to express functional CYP450 enzymes. nih.gov Researchers have successfully engineered yeast to produce other saponin precursors like diosgenin (B1670711) from simple sugars. nih.gov

A theoretical pathway to produce this compound in yeast would involve:

Engineering the host's native sterol pathway to produce and accumulate cholesterol.

Introducing the specific plant CYP450s required to convert cholesterol into tigogenin.

Introducing the entire set of specific UGTs from A. sisalana needed to build the pentasaccharide chain on the tigogenin aglycone.

Optimizing the expression of these genes and the metabolic flux to maximize product yield.

While this represents a significant metabolic engineering challenge, particularly in identifying and transferring the complete set of functional enzymes, it holds the potential for scalable, sustainable, and cost-effective production of this compound and its derivatives. researchgate.netnih.gov

| Biotechnological Approach | Description | Advantages | Challenges |

| Plant Cell/Tissue Culture | Growing Agave sisalana cells or tissues in vitro. | Production independent of climate; potential for higher yields of precursors. | Slow growth rates; genetic instability; complete glycosylation to this compound may be limited. |

| Hairy Root Culture | Genetically transformed, fast-growing root cultures. | Fast growth; genetic stability; high productivity of secondary metabolites. | Establishment can be difficult for monocots like Agave. |

| Engineered Yeast (S. cerevisiae) | Transfer of the entire biosynthetic pathway into yeast. | Fast growth on simple media; scalable fermentation; high potential yield. | Requires identification and functional expression of all necessary plant enzymes (CYP450s, UGTs). |

| Engineered Bacteria (E. coli) | Transfer of the biosynthetic pathway into bacteria. | Very fast growth; well-established genetic tools. | Often difficult to express functional plant CYP450s. |

Advanced Analytical Methodologies for Dongnoside B Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Dongnoside B Purity Assessment and Quantification.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation and detection.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of steroidal saponins (B1172615) like this compound would employ a C18 column as the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of acid, like phosphoric acid, to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve the various components in a complex plant extract and to elute the relatively nonpolar this compound with a reasonable retention time and good peak symmetry.

Detection is a critical aspect of HPLC analysis. Due to the lack of a strong chromophore in many saponins, UV detection can be challenging. However, for compounds with some UV absorbance, a photodiode array (PDA) detector is often used, typically scanning a range of wavelengths to identify the optimal absorbance for quantification. For compounds with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) is a more universal option.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-10 min, 20-40% B10-25 min, 40-70% B25-30 min, 70-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength (PDA) | 210 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 5 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.5 µg/mL |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling Related to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. In the context of this compound research, its application in metabolomic profiling can provide insights into the biosynthetic pathways and the broader metabolic network of the source organism.

Due to the low volatility of steroidal saponins, direct analysis by GC-MS is not feasible. Therefore, a crucial sample preparation step of derivatization is required to increase the volatility of this compound and related metabolites. A common derivatization procedure for compounds with hydroxyl and carboxyl groups is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra, which show the mass-to-charge ratio of the fragment ions, provide a "fingerprint" that can be used to identify the compound by comparing it to spectral libraries such as the NIST Mass Spectral Library.

Metabolomic studies using GC-MS can reveal changes in the levels of various metabolites, including precursors and downstream products of this compound, in response to different biological conditions or treatments.

Utilization of Nuclear Magnetic Resonance (NMR) for Quality Control and Structural Integrity Verification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and verification of organic molecules, including complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for quality control and ensuring the structural integrity of the compound.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for the initial characterization. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the complete structure of this compound. Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which helps to determine the stereochemistry of the molecule.

For quality control purposes, the NMR spectrum of a batch of this compound can be compared to that of a well-characterized reference standard. Any significant differences in chemical shifts or the presence of extra signals would indicate impurities or structural degradation.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Key Structural Moiety of a Steroidal Saponin (B1150181) similar to this compound.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| Aglycone Moiety | ||

| 3 | 78.5 | 3.50 (m) |

| 5 | 140.8 | - |

| 6 | 121.5 | 5.35 (br d, 5.0) |

| 16 | 80.9 | 4.42 (m) |

| 22 | 110.2 | - |

| 26 | 69.8 | 3.45 (m), 3.70 (m) |

| Sugar Moiety (e.g., Glucose) | ||

| 1' | 102.1 | 4.38 (d, 7.8) |

| 2' | 75.3 | 3.25 (t, 8.0) |

| 3' | 78.1 | 3.40 (t, 8.5) |

| 4' | 71.8 | 3.30 (t, 9.0) |

| 5' | 77.9 | 3.45 (m) |

Note: This table presents representative chemical shift values for a steroidal saponin and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis of this compound and its Metabolites.

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the highest level of sensitivity and selectivity for the comprehensive analysis of this compound and its metabolites in complex biological matrices. This powerful technique combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In an LC-MS/MS analysis, the sample is first separated by HPLC as described in section 8.1. The eluent from the HPLC column is then introduced into the mass spectrometer source, where the molecules are ionized, typically using electrospray ionization (ESI). The precursor ions corresponding to this compound and its metabolites are then selected in the first mass analyzer (Q1), fragmented by collision-induced dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3).

The fragmentation pattern of this compound in the MS/MS experiment provides valuable structural information. Typically, the glycosidic bonds are labile and will cleave, resulting in the loss of sugar moieties. This allows for the determination of the sugar sequence and the mass of the aglycone. Further fragmentation of the aglycone can provide information about the steroidal skeleton.

LC-MS/MS is particularly well-suited for metabolomic studies, as it can be used to identify and quantify a wide range of metabolites in a single run. By comparing the metabolic profiles of different samples, researchers can gain insights into the biological pathways affected by this compound.

Table 3: Illustrative LC-MS/MS Fragmentation Data for a Hypothetical this compound Structure.

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 887.5 | 725.4 | 162.1 | Loss of a hexose (B10828440) unit |

| 563.3 | 324.2 | Loss of two hexose units | |

| 415.3 | 472.2 | Aglycone + H⁺ | |

| 415.3 (Aglycone) | 397.3 | 18.0 | Loss of H₂O from aglycone |

Note: This table is a representative example of the type of data obtained from an LC-MS/MS experiment and is for illustrative purposes only.

Future Research Directions and Translational Perspectives for Dongnoside B

Exploration of Novel Preclinical Disease Models for Comprehensive Dongnoside B Efficacy Evaluation

The initial evaluation of this compound's therapeutic potential is contingent on a systematic exploration of its efficacy in relevant preclinical disease models. While direct studies on this compound are lacking, the known biological activities of other steroidal saponins (B1172615) from the Agave genus—including anti-inflammatory, cytotoxic, and molluscicidal effects—provide a logical starting point for investigation. researchgate.netidosi.org Future research should employ a diverse array of models to comprehensively screen for and validate the bioactivity of this compound.

An ideal preclinical model should mimic the anatomical features and pathophysiological mechanisms of human disease, allowing for the evaluation of translational endpoints. nih.gov The selection of such models for this compound would be guided by initial in vitro screening results. For example, if this compound demonstrates cytotoxic effects against cancer cell lines, as its related compound Dongnoside E has, this would warrant evaluation in established xenograft or syngeneic tumor models. google.comscielo.br Humanized mouse models, which can reconstitute human immune systems, could be invaluable for assessing immuno-modulatory effects or the efficacy of cancer immunotherapy combinations. nih.gov

Table 1: Proposed Preclinical Models for this compound Efficacy Screening

| Potential Biological Activity (Inferred from Related Saponins) | Relevant Preclinical Disease Model | Key Endpoints for Evaluation |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema model (in rodents); Collagen-induced arthritis model | Reduction in edema, inflammatory cell infiltration, cytokine levels (e.g., TNF-α, IL-6). |

| Anticancer / Cytotoxic | Patient-derived xenograft (PDX) models; Syngeneic mouse tumor models (e.g., MC38, B16) | Tumor growth inhibition, apoptosis induction (e.g., Caspase-3 activation), anti-angiogenic effects. |

| Antifungal | Candida albicans systemic infection model (in mice) | Fungal burden in target organs (kidney, brain), survival rate, histopathology. |

| Neuroprotective | Models of neurodegenerative lysosomal storage diseases (e.g., Niemann-Pick disease mouse models) | Reduction of substrate accumulation, improved motor function, decreased neuroinflammation. nih.gov |

Rational Design and Synthesis of this compound Analogues with Enhanced Potency and Selectivity

Natural products often serve as scaffolds for the development of new drugs with improved properties. The rational design and synthesis of analogues of this compound is a crucial step to potentially enhance its therapeutic index, bioavailability, and target specificity. Strategies for modifying natural products are well-established and can be applied to this compound's known structure, which consists of a tigogenin (B51453) aglycone linked to a complex sugar chain. nih.govnii.ac.jpnih.gov

Key strategies could include:

Modification of the Sugar Moiety: The oligosaccharide chain is critical for the solubility and biological activity of many saponins. Synthesizing analogues with different sugar units, chain lengths, or inter-glycosidic linkages could profoundly alter the compound's activity. mdpi.com

Functionalization of the Aglycone Core: The tigogenin steroid skeleton offers multiple sites for chemical modification. Introducing new functional groups could modulate lipophilicity and target binding affinity.

Diverted Total Synthesis (DTS): If a total synthesis route for this compound is established, DTS would allow for the creation of a library of analogues by introducing modifications at various stages of the synthesis. nii.ac.jp

These synthetic efforts should be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict how structural changes might affect binding to potential biological targets. scielo.br

Table 2: Strategies for the Rational Design of this compound Analogues

| Modification Strategy | Structural Target on this compound | Hypothetical Goal | Example Approach |

|---|---|---|---|

| Glycodiversification | Oligosaccharide chain | Improve solubility, alter cell permeability, enhance target recognition. | Enzymatic synthesis to attach different monosaccharides; Chemical synthesis of simplified sugar chains. |

| Aglycone Functionalization | Hydroxyl or other reactive groups on the tigogenin steroid core | Enhance binding affinity, improve metabolic stability, introduce new functionalities. | Esterification, etherification, or introduction of nitrogen-containing groups. |

| Hybrid Molecule Synthesis | Entire this compound structure | Create dual-action agents by combining pharmacophores. | Covalently linking this compound to another known bioactive molecule (e.g., a kinase inhibitor). nii.ac.jp |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Studies

Understanding the mechanism of action (MoA) is fundamental to drug development. Omics technologies offer a powerful, unbiased, and holistic approach to unraveling the complex biological interactions of compounds like this compound. researchgate.netjst.go.jp By providing a system-wide view of molecular changes, these technologies can help identify primary targets and downstream pathways affected by the compound. oalib.com

Proteomics: This technology can identify and quantify the entire set of proteins in a cell or tissue. google.com By comparing the proteomes of cells treated with this compound to untreated cells, researchers could identify proteins whose expression or post-translational modification status is altered. This can reveal the cellular pathways that this compound modulates.

Metabolomics: As the study of small molecules or metabolites, metabolomics provides a functional readout of the cellular state. nih.gov Analyzing the metabolic fingerprint of cells or organisms exposed to this compound can illuminate perturbations in key metabolic pathways, such as energy metabolism or lipid synthesis, which are often dysregulated in disease.

Transcriptomics: This approach studies the complete set of RNA transcripts, revealing changes in gene expression patterns induced by the compound and providing clues about its upstream regulatory effects. researchgate.net

The integration of these multi-omics datasets using advanced bioinformatics can help construct detailed molecular networks, unveiling the comprehensive MoA of this compound and potentially identifying novel biomarkers of its activity. jst.go.jp

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Goal | Methodology Example | Potential Insights |

|---|---|---|---|

| Proteomics | Identify protein targets and affected pathways. | Mass spectrometry-based quantitative proteomics (e.g., SILAC, TMT) on treated vs. untreated cells. | Direct binding partners, changes in signaling cascades, identification of off-target effects. google.com |

| Metabolomics | Characterize metabolic phenotype changes. | LC-MS or NMR-based analysis of intracellular and extracellular metabolites. | Perturbations in bioenergetics, amino acid metabolism, or lipid profiles; Biomarkers of response. nih.gov |

| Transcriptomics | Determine gene expression signatures. | RNA-Sequencing (RNA-Seq) of this compound-treated biological systems. | Upstream signaling pathways affected, identification of compensatory mechanisms, gene regulatory networks. researchgate.net |

Investigation into Sustainable Production Strategies for this compound through Agave Cultivation and Bioreactors

A reliable and sustainable supply chain is a prerequisite for the extensive research and potential commercialization of any natural product. This compound is sourced from Agave sisalana, a plant known for its resilience and adaptability to arid environments. researchgate.netnih.gov Leveraging and optimizing the cultivation of this plant is a key future direction.

Agave Cultivation: Research has demonstrated that Agave can be cultivated sustainably, offering both economic and ecological benefits. glycoscience.ru Future efforts should focus on applying these principles specifically for the production of high-yield this compound material. This includes:

Optimizing Agronomic Practices: Identifying the specific cultivars, soil conditions, and harvesting times that maximize the concentration of this compound in Agave sisalana.

Water Conservation: Employing water-harvesting earthworks and focusing on dryland farming techniques to minimize water usage, a critical factor in arid regions.

Biodiversity and Soil Health: Using regenerative agriculture practices that improve soil health and support local ecosystems, avoiding chemical fertilizers and herbicides.

Bioreactor Technology: While agricultural cultivation is the current source, it can be subject to environmental variability and land-use constraints. Bioreactor-based production offers a potential alternative for a consistent, scalable, and controlled supply. Future research could explore:

Agave Plant Cell Cultures: Establishing cell suspension cultures of Agave sisalana in bioreactors to produce this compound under optimized and contained conditions.

Enzymatic Synthesis: Identifying and cloning the biosynthetic enzymes responsible for this compound synthesis to enable cell-free enzymatic production or production in engineered microbial hosts like yeast or E. coli.

Table 4: Sustainable Production Strategies for this compound

| Production Strategy | Key Approach | Advantages | Research Focus |

|---|---|---|---|

| Sustainable Agriculture | Optimized cultivation of Agave sisalana. | Ecologically friendly, supports rural economies, utilizes arid land. | Agronomic studies for yield maximization, development of regenerative farming protocols. |

| Bioreactor Production | Plant cell fermentation or enzymatic synthesis. | High consistency, scalability, independence from climate, GMP compliance. | Development of stable Agave cell lines, discovery of the complete biosynthetic pathway. |

Collaborative Research Frameworks for Accelerating this compound Discovery and Development